Dioctanoylglycol
Overview
Description
Dioctanoylglycol, also known as ethylene glycol dioctanoate, is an organic compound with the molecular formula C18H34O4. It is a diester formed from the reaction of octanoic acid and ethylene glycol. This compound is known for its role as a diacylglycerol kinase inhibitor, which makes it significant in various biochemical and pharmacological studies .
Mechanism of Action
Target of Action
Dioctanoylglycol, also known as Ethylene glycol dicaprylate, is a diacylglycerol analog . Its primary target is Diacylglycerol kinase (DGK) , an enzyme that plays a crucial role in the regulation of intracellular concentrations of diacylglycerol and phosphatidic acid . DGK phosphorylates diacylglycerol (DAG) to generate phosphatidic acid (PA), modulating the balance between these two signaling lipids .
Mode of Action
This compound acts as a DGK inhibitor . It inhibits the phosphorylation of diacylglycerol in cells, leading to a longer-lived diacylglycerol signal . This inhibition disrupts the balance between DAG and PA, potentially affecting various cellular processes regulated by these signaling lipids.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphoinositide signaling pathway . By inhibiting DGK, this compound prevents the conversion of DAG to PA, leading to an accumulation of DAG. This could potentially affect multiple downstream signaling pathways regulated by DAG and PA, including those involved in cell proliferation, migration, glucose intake, immunity, and neuronal network construction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its target . .
Biochemical Analysis
Biochemical Properties
Dioctanoylglycol interacts with enzymes, proteins, and other biomolecules, primarily acting as a DGK inhibitor . DGK is an enzyme that plays a crucial role in the regulation of diacylglycerol levels in cells, which are important for cell signaling processes .
Cellular Effects
This compound, as a DGK inhibitor, can influence cell function by modulating diacylglycerol levels. This can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DGK, inhibiting its activity . This leads to changes in diacylglycerol levels within the cell, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
This compound is involved in the diacylglycerol metabolic pathway through its inhibition of DGK This can affect metabolic flux and metabolite levels within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioctanoylglycol can be synthesized through the esterification reaction between octanoic acid and ethylene glycol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the ester functional group.
Reduction: Reduction of this compound is also rare, but it can be reduced to its corresponding alcohols under specific conditions.
Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides
Scientific Research Applications
Dioctanoylglycol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Acts as an inhibitor of diacylglycerol kinase, making it useful in studies related to signal transduction and lipid metabolism.
Medicine: Investigated for its potential therapeutic effects due to its ability to modulate diacylglycerol levels.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Monooleoylglycerol: Another diacylglycerol analog that affects diacylglycerol levels in cells.
Diacylglycerol: A natural lipid involved in signal transduction.
Ethylene glycol diacetate: A similar ester compound but with shorter acyl chains.
Uniqueness: Dioctanoylglycol is unique due to its specific inhibition of diacylglycerol kinase and its longer acyl chains, which may affect its solubility and interaction with biological membranes compared to shorter-chain analogs .
Properties
IUPAC Name |
2-octanoyloxyethyl octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-13-17(19)21-15-16-22-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFLUQQANUSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCOC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54406-23-4 | |
Record name | Polyethylene glycol dicaprylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54406-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60211771 | |
Record name | Dioctanoyl ethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-86-1 | |
Record name | Dioctanoyl ethylene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 627-86-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dioctanoyl ethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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